Ivasperine

Description

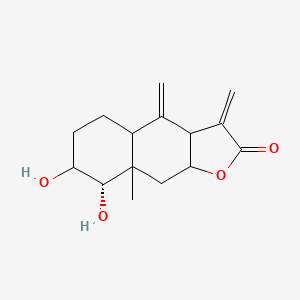

Structure

2D Structure

3D Structure

Properties

CAS No. |

5956-43-4 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(8S)-7,8-dihydroxy-8a-methyl-3,4-dimethylidene-3a,4a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O4/c1-7-9-4-5-10(16)13(17)15(9,3)6-11-12(7)8(2)14(18)19-11/h9-13,16-17H,1-2,4-6H2,3H3/t9?,10?,11?,12?,13-,15?/m1/s1 |

InChI Key |

IWAWLFYVPNEIRS-CNOYCBBQSA-N |

Isomeric SMILES |

CC12CC3C(C(=C)C1CCC([C@H]2O)O)C(=C)C(=O)O3 |

Canonical SMILES |

CC12CC3C(C(=C)C1CCC(C2O)O)C(=C)C(=O)O3 |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies of Ivasperine

Botanical Origins of Ivasperine: Genus Iva, Hyaloseris, and Ambrosia Species

This compound has been identified and isolated from several plant species belonging to the genera Iva, Hyaloseris, and Ambrosia. These genera are members of the Asteraceae family, which is a significant source of sesquiterpene lactones researchgate.netconicet.gov.ar.

Specific plant sources where this compound has been reported include:

Iva asperifolia Less. conicet.gov.arresearchgate.netdntb.gov.ua

Iva texensis Jackson researchgate.net

Hyaloseris andrade-limae researchgate.net

Hyaloseris salicifolia (Griseb.) Hieronymus researchgate.netconicet.gov.arresearchgate.net

Ambrosia polystachya DC. researchgate.netdntb.gov.uaacs.orgacs.org

The presence of this compound in these different species highlights its distribution across related genera within the Asteraceae family. Research indicates that Hyaloseris salicifolia has afforded this compound from both its flowers and leaves, with a glycosidic derivative also isolated from the leaves researchgate.netconicet.gov.arresearchgate.net.

Advanced Extraction and Fractionation Techniques for Sesquiterpene Lactones

The isolation of sesquiterpene lactones, including this compound, from plant material typically involves a sequence of extraction and fractionation steps designed to separate these compounds from other plant constituents. Conventional extraction methods often utilize organic solvents due to the lipophilic nature of many sesquiterpene lactones ect-journal.kzvbspu.ac.in.

Common extraction solvents include ethanol (B145695), methanol, chloroform (B151607), hexane, and ethyl acetate (B1210297) conicet.gov.arect-journal.kzvbspu.ac.inmdpi.commdpi.comorgprints.orgfrontiersin.orgscielo.org.mxresearchgate.net. The choice of solvent and extraction method can influence the yield and composition of the crude extract. Techniques such as maceration, percolation, and refluxing are frequently employed vbspu.ac.infrontiersin.org. For instance, Ixeris sonchifolia, another source of sesquiterpene lactones, has been extracted with water and then subjected to elution with various concentrations of aqueous ethanol bioline.org.brajol.info. Similarly, chloroform extraction has been used for Ambrosia ambrosioides and Hyaloseris cinerea conicet.gov.arscielo.org.mx.

Following initial extraction, fractionation is often performed to reduce the complexity of the crude extract and enrich the target compounds. This can involve partitioning the extract between immiscible solvents or using solid-phase extraction (SPE) conicet.gov.arorgprints.orgfrontiersin.org. For example, an ethanol extract from Xanthium mongolicum was partitioned successively with ethyl acetate frontiersin.org. SPE has also been used for the purification of sesquiterpene lactones from chicory leaves orgprints.org. Macroporous resin columns have been utilized to fractionate extracts using successive elutions with aqueous ethanol of increasing concentrations bioline.org.brajol.info.

Chromatographic Purification Strategies for this compound Isolation

Chromatographic techniques are essential for the purification of this compound from complex plant fractions. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase conicet.gov.arect-journal.kzmdpi.commdpi.comfrontiersin.orgscielo.org.mxajol.infobrieflands.comubc.ca.

Column chromatography (CC) is a widely used initial purification step, often employing silica (B1680970) gel as the stationary phase and eluting with solvent mixtures of increasing polarity, such as hexane-ethyl acetate or chloroform-methanol conicet.gov.arconicet.gov.arresearchgate.netmdpi.comfrontiersin.orgkoreascience.kr. Sephadex LH-20 has also been used for the chromatographic separation of sesquiterpene lactones scielo.org.mx.

For higher purity, more advanced chromatographic methods are employed. High-speed counter-current chromatography (HSCCC) is a liquid-liquid chromatography technique that avoids irreversible adsorption onto a solid support, making it suitable for the isolation of sesquiterpene lactones bioline.org.brajol.infobrieflands.com. Semi-preparative high-performance liquid chromatography (HPLC) is another powerful tool for obtaining highly pure compounds conicet.gov.arbioline.org.brajol.infokoreascience.kr. HPLC with different stationary phases, such as C18, and various mobile phases, like acetonitrile-water or methanol-water, are commonly used for sesquiterpene lactone purification conicet.gov.arorgprints.orgfrontiersin.orgbioline.org.brajol.infokoreascience.kr.

Recrystallization can also be used as a final purification step to obtain crystalline solid of high purity conicet.gov.armdpi.com.

Here is a table summarizing some reported isolation methods for sesquiterpene lactones from relevant plant sources:

| Plant Species | Extraction Solvent(s) | Fractionation Method(s) | Purification Techniques | Reference |

| Ixeris sonchifolia | Water, Aqueous Ethanol | D101 macroporous resin | HSCCC, Semi-preparative HPLC | bioline.org.brajol.info |

| Artemisia glabella | Organic solvents, CO2 | Centrifugal partition chromatography | Not specified in detail | ect-journal.kz |

| Saussurea lappa | Not specified | Not specified | HSCCC, Semi-preparative HPLC | brieflands.com |

| Ambrosia tenuifolia | Acetone | Silica gel column chromatography | Not specified in detail | mdpi.com |

| Ambrosia ambrosioides | Chloroform, Methanol | Sephadex LH-20 column chromatography, Preparative TLC | Preparative TLC | scielo.org.mx |

| Hyaloseris salicifolia | Chloroform, Ethanol/Water | Solvent partitioning (hexane, chloroform), Silica gel CC | Silica gel CC, HPLC, Recrystallization | conicet.gov.ar |

| Xanthium mongolicum | 70% Ethanol | Ethyl acetate partitioning, Silica gel column chromatography | Silica gel column chromatography, TLC, HPLC | frontiersin.org |

| Artemisia tridentata | Chloroform | Thin-layer chromatography | Column chromatography, Recrystallization, HPLC, LC-MS | mdpi.com |

| Cichorium intybus | Methanol/Water | Solid-phase extraction | HPLC | orgprints.org |

| Hyaloseris cinerea | Chloroform, Ethanol/Water | Solvent partitioning (hexane, chloroform), Silica gel CC | Silica gel CC, Flash column chromatography, Recrystallization | conicet.gov.ar |

Contemporary Approaches in Natural Product Dereplication Relevant to this compound

Dereplication is a crucial process in natural product discovery that involves rapidly identifying known compounds within crude extracts or fractions to avoid their re-isolation and focus on novel structures researchgate.netnih.govacs.org. Contemporary approaches often integrate spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with hyphenated techniques and databases researchgate.netnih.govacs.orgacs.org.

LC-MS and LC-MS/MS are powerful tools for the online identification and dereplication of natural products in complex mixtures researchgate.netacs.org. By coupling liquid chromatography with mass spectrometry, compounds are separated and their molecular weight and fragmentation patterns are obtained, providing valuable information for identification against databases or published data researchgate.netnih.govacs.org. Molecular networking, a mass spectrometry-based strategy, can group similar compounds based on their fragmentation patterns, aiding in the targeted isolation and dereplication of related natural products like sesquiterpenoids nih.gov.

NMR spectroscopy is also vital for structural elucidation and can be used in dereplication, sometimes in conjunction with in silico tools for rapid annotation acs.org. Comparing spectroscopic data (NMR, MS, IR, UV) of isolated compounds with literature values is a standard practice for confirming the identity of known substances like this compound conicet.gov.armdpi.comscielo.org.mxajol.infobrieflands.comubc.cakoreascience.kr.

The application of these dereplication strategies allows researchers to efficiently screen plant extracts and prioritize the isolation of potentially new or interesting sesquiterpene lactones, streamlining the natural product discovery process.

Elucidation of Ivasperine S Chemical Structure and Stereochemistry

Spectroscopic Analysis for Structural Determination: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the different types of atoms present and their connectivity. researchgate.netconicet.gov.arspectrabase.comresearchgate.netnih.gov Both one-dimensional and two-dimensional NMR experiments are crucial in the structural elucidation of Ivasperine. researchgate.net

One-Dimensional NMR (¹H and ¹³C) Data Analysis

One-dimensional ¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons. conicet.gov.arspectrabase.comconicet.gov.ar The chemical shifts (δ) and coupling constants (J) observed in the ¹H NMR spectrum are indicative of the functional groups and the connectivity of the proton-bearing carbons. conicet.gov.ar For example, signals in the downfield region (higher δ values) often correspond to protons on carbons near electronegative atoms or double bonds, while signals in the upfield region (lower δ values) are typically from protons on saturated carbons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. spectrabase.comresearchgate.net The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state of the carbon atoms and the presence of nearby functional groups. Analysis of the ¹³C NMR spectrum, often coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in determining the number of carbons and the types of carbon atoms (methyl, methylene, methine, or quaternary).

Comparison of the ¹H and ¹³C NMR spectral data of isolated this compound with literature data for known compounds, particularly other eudesmanolides, is a common approach for initial identification and structural confirmation. conicet.gov.arconicet.gov.ar

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide more detailed information about the relationships between atoms in a molecule, which is essential for establishing connectivity and relative stereochemistry. researchgate.net

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through bonds. This helps in establishing proton-proton connectivity networks within the molecule. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and for confirming the arrangement of functional groups. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This technique is invaluable for determining the relative stereochemistry of chiral centers and the conformation of the molecule.

By analyzing the cross-peaks in these 2D NMR spectra, researchers can piece together the complete carbon framework and the relative spatial arrangement of atoms in this compound.

Mass Spectrometry (MS) Techniques in Structural Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and identifying structural fragments. thieme-connect.comdntb.gov.uavirginia.edu

Techniques such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are commonly used in the study of natural products like this compound. thieme-connect.com EIMS typically produces a molecular ion peak and various fragment ions, the pattern of which can provide clues about the structure. HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. conicet.gov.ar

The molecular formula of this compound has been reported as C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol . spectrabase.com Mass spectral data supports this molecular formula. conicet.gov.ar

X-ray Crystallography for Absolute Stereochemical Assignment

While NMR and MS are effective for determining the planar structure and relative stereochemistry, X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. researchgate.netresearchgate.netnih.govwikipedia.orgevotec.com

If this compound can be obtained in crystalline form, X-ray diffraction analysis of a single crystal can provide a three-dimensional electron density map from which the precise positions of all atoms, including their absolute configuration, can be determined. nih.govwikipedia.org X-ray crystallography has been used to corroborate the structures of eudesmanolides, including those related to ivasperin. researchgate.netresearchgate.netresearchgate.net

Chiral Analysis and Optical Rotation Studies of this compound

This compound is a chiral molecule due to the presence of sp³ hybridized carbons with four different substituents and the inherent asymmetry of its ring system and lactone moiety. nih.gov Chiral analysis techniques, such as chiral High-Performance Liquid Chromatography (HPLC), can be used to determine the enantiomeric purity of a sample. nih.govworktribe.com

Optical rotation, measured using a polarimeter, is a property of chiral compounds that describes their ability to rotate plane-polarized light. researchgate.netwikipedia.orgyoutube.com The specific rotation ([α]) is an intrinsic property of a chiral substance at a given temperature and wavelength and can be used to characterize a pure enantiomer or determine the enantiomeric excess of a mixture. wikipedia.orgyoutube.com

Biosynthetic Pathways and Biogenetic Origins of Ivasperine

Proposed Biogenetic Route to Eudesmanolide Skeleton

The biosynthesis of sesquiterpene lactones commences with the cyclization of farnesyl diphosphate (B83284) (FPP), a reaction catalyzed by a diverse group of enzymes known as sesquiterpene synthases (also referred to as sesquiterpene cyclases). rsc.orgmdpi.comwur.nl This initial cyclization step generates various cyclic sesquiterpene hydrocarbons, with germacrene A being a prominent intermediate in the biosynthesis of many sesquiterpene lactones, including those with germacrane (B1241064), guaiane, and eudesmane (B1671778) skeletons. royalsocietypublishing.orgwur.nlnih.gov

A widely accepted biogenetic hypothesis proposes that germacranolides, such as (+)-costunolide, serve as central intermediates in the formation of various sesquiterpene lactone skeletal types found in plants like chicory (Cichorium intybus). wur.nltandfonline.comnih.govup.ac.za According to this model, the germacrane precursor undergoes subsequent enzymatic modifications and cyclizations to yield other skeletal classes. The formation of the eudesmanolide skeleton from a germacrane precursor is thought to involve a cyclization event. wur.nlsi.edu Proposed routes for eudesmanolide biogenesis suggest the involvement of epoxy-germacranolides. Specifically, C1-C10 epoxidation of a germacranolide intermediate has been suggested as a step leading to the eudesmanolide framework. wur.nlnih.gov Research on Iva species, which contain Ivasperine, has also contributed to the understanding of proposed eudesmanolide biogenetic routes. si.edu

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The pathway to this compound, like other sesquiterpene lactones, begins with the synthesis of farnesyl diphosphate (FPP). FPP is then converted into a sesquiterpene hydrocarbon precursor, such as germacrene A, by the action of a specific sesquiterpene synthase, like germacrene A synthase (GAS). wur.nlnih.govthegoodscentscompany.comresearchgate.netacs.orguniprot.org Germacrene A is considered a key intermediate in the biosynthesis of many sesquiterpene lactones. wur.nlnih.gov

Following the formation of the foundational sesquiterpene skeleton, a series of oxidative modifications and cyclization reactions occur, primarily catalyzed by cytochrome P450 enzymes (CYPs) and potentially dehydrogenases. rsc.orgwur.nltandfonline.comnih.govacs.org These enzymes introduce functional groups such as hydroxyls and carboxyls and are involved in the formation of the characteristic lactone ring. wur.nltandfonline.com (+)-Costunolide is identified as a crucial intermediate in the biosynthesis of germacranolides, guaianolides, and eudesmanolides in plants like chicory. nih.gov It is formed from germacrene A acid through hydroxylation and subsequent lactonization. wur.nlnih.gov

The conversion of a germacrane intermediate, such as costunolide (B1669451) or a related epoxy-germacranolide, into the eudesmanolide skeleton involves further enzymatic steps, likely including specific cyclases or modifying enzymes that facilitate the necessary ring closure and rearrangements. wur.nlnih.gov While the precise enzymatic cascade leading directly to this compound has not been fully elucidated in the provided sources, the general enzymatic machinery involved in eudesmanolide biosynthesis from germacrane precursors provides a strong framework for understanding its biogenetic origin. Cytochrome P450 enzymes, particularly those within the CYP71 family, are known to play significant roles in various oxidative steps and rearrangements in sesquiterpene lactone biosynthesis. tandfonline.com

Comparative Biogenesis of this compound with Related Sesquiterpene Lactones

The biogenesis of this compound, as an eudesmanolide, shares a common starting point with other major classes of sesquiterpene lactones, including germacranolides and guaianolides, originating from farnesyl diphosphate (FPP). rsc.orgroyalsocietypublishing.orgmdpi.comup.ac.zareading.ac.uk The initial cyclization of FPP by sesquiterpene synthases leads to the formation of various cyclic intermediates, with germacrene A being a central precursor for many of these classes. royalsocietypublishing.orgwur.nlnih.gov

The divergence in biosynthetic pathways leading to the different sesquiterpene lactone skeletal types occurs after the formation of the initial germacrane framework. Germacranolides, such as costunolide, are often considered key branching points in the biosynthesis. wur.nltandfonline.comnih.govup.ac.za The structural diversity observed among sesquiterpene lactones arises from variations in the subsequent enzymatic transformations, including different cyclization patterns, hydroxylations, oxidations, and rearrangements. royalsocietypublishing.orgmdpi.comwur.nlsi.edureading.ac.uk

Specifically, the cyclization of germacrene derivatives dictates the resulting skeletal type. Eudesmanolides are proposed to arise from the cyclization of germacrenes or germacrene 1,10-epoxides, while guaianolides are thought to be formed from different epoxides or cyclodienes. wur.nl The presence and activity of specific sesquiterpene cyclases and downstream modifying enzymes in different plant species or tissues determine which skeletal types are produced. wur.nlnih.gov For instance, in chicory, the release of germacrene A as a free intermediate, followed by subsequent modifications and cyclization steps influenced by factors like glucosylation, appears to determine whether guaianolides or eudesmanolides are formed. nih.gov Thus, the biogenesis of this compound follows the general principles of sesquiterpene lactone biosynthesis, with specific enzymatic steps leading to the characteristic eudesmanolide skeleton, likely involving germacrane intermediates and subsequent cyclization and oxidation reactions.

Synthetic and Semisynthetic Chemistry of Ivasperine and Analogues

Total Synthesis Strategies for the Ivasperine Scaffold

The total synthesis of a complex natural product like the this compound scaffold involves the creation of the molecule from simple, commercially available starting materials. These multi-step processes are designed to build the core structure with high efficiency and control over its three-dimensional arrangement. A common approach in modern organic synthesis is the use of a scaffold-based strategy, where a central molecular framework is first constructed and then further elaborated. nih.gov Cascade reactions, where a series of bond-forming events occur in a single operation, are often employed to rapidly increase molecular complexity and construct core structures efficiently. nih.govscispace.com These strategies aim not only to achieve the synthesis of the target molecule but also to provide a versatile platform for creating a library of related compounds.

Stereoselective and Enantioselective Synthesis Approaches

Given the specific three-dimensional structure essential for the activity of complex molecules, controlling stereochemistry is a paramount concern in total synthesis. Stereoselective and enantioselective methods are employed to ensure that the desired stereoisomer is produced with high fidelity.

Key Approaches Include:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials, such as amino acids or sugars, which already contain some of the required stereocenters. ethz.ch

Chiral Auxiliaries: A temporary, enantiopure group is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.chnih.gov Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This is often the most efficient method. ethz.ch For instance, Sharpless asymmetric dihydroxylation is a powerful reaction for creating specific vicinal diols, a common feature in natural products. researchgate.net

These approaches are critical for producing a single, desired enantiomer of the this compound scaffold, avoiding the formation of a racemic mixture of mirror-image molecules. ethz.ch

Key Reactions and Methodologies in this compound Total Synthesis

The construction of the this compound scaffold relies on a toolbox of powerful chemical reactions that enable the formation of its complex ring systems and functional groups. The specific choice of reactions is guided by the need for efficiency, selectivity, and compatibility with various functional groups present in the synthetic intermediates.

Table 1: Prominent Reaction Types in Complex Molecule Synthesis

| Reaction Type | Description | Relevance to Scaffold Synthesis |

|---|---|---|

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki-Miyaura coupling are used to form carbon-carbon bonds, often to connect different fragments of the molecule. nih.gov | Essential for assembling the carbon skeleton from smaller, prepared pieces. |

| Cascade (Domino) Reactions | A sequence of intramolecular reactions that occur under a single set of conditions to rapidly build molecular complexity. nih.govscispace.com | Allows for the efficient formation of multiple rings and stereocenters in a single synthetic operation. scispace.com |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product that contains portions of all components, such as the Ugi or Strecker reactions. nih.gov | Increases synthetic efficiency by reducing the number of separate steps required. |

| Ring-Closing Metathesis (RCM) | A powerful reaction catalyzed by ruthenium or molybdenum complexes to form cyclic structures, particularly for creating large rings. | Crucial for the formation of key cyclic features within the core scaffold. |

| Asymmetric Mannich Reaction | A method for the enantioselective synthesis of β-amino carbonyl compounds, which are valuable building blocks. nih.govnih.gov | Used to set critical carbon-nitrogen bond stereocenters within the scaffold. |

Semisynthetic Modifications of Natural this compound

Starting with this compound isolated from its natural source, semisynthesis provides a direct route to novel derivatives. This approach leverages the already-existing complex scaffold, allowing chemists to selectively modify specific functional groups to explore structure-activity relationships.

Derivatization at Hydroxyl Groups

The hydroxyl (-OH) groups present on the this compound molecule are prime targets for chemical modification due to their reactivity. nih.govresearchgate.net Derivatization can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, which can in turn influence its biological properties.

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. nih.govresearchgate.netrsc.org This is a widely used method to introduce a variety of substituents.

Etherification: Formation of ethers by reacting the hydroxyl group with alkyl halides.

Acylation: Introduction of an acetyl group, often using acetic anhydride, which can serve as a protective group or a means to increase lipophilicity. nih.gov

These modifications are often guided by the goal of enhancing analytical detection or modifying the molecule's interaction with biological targets. nih.govresearchgate.net

Table 2: Reagents for Hydroxyl Group Derivatization

| Reagent Class | Example | Resulting Functional Group |

|---|---|---|

| Acyl Chlorides | Acetyl chloride | Ester |

| Organic Anhydrides | Acetic anhydride | Ester |

| Isocyanates | Phenyl isocyanate | Carbamate |

Modifications of the Alpha-Methylene-Gamma-Lactone Moiety

The α-methylene-γ-lactone is a key structural feature in many biologically active natural products. nih.govnih.gov This moiety contains a reactive Michael acceptor, which can covalently bond with nucleophiles, such as cysteine residues in proteins. nih.govresearchgate.net

Modifications to this part of the this compound molecule are of significant interest and can include:

Conjugate Addition: The addition of nucleophiles (e.g., thiols, amines) to the exocyclic double bond, which saturates the double bond and appends a new substituent.

Reduction: Reduction of the double bond to an α-methyl group, which eliminates its reactivity as a Michael acceptor.

Bioisosteric Replacement: Replacing the lactone (an ester) with a lactam (an amide), creating an α-methylene-γ-lactam. This modification can alter the reactivity and stability of the molecule. pitt.edu

Altering this moiety can fundamentally change the molecule's mechanism of action, for example, by removing its ability to act as a covalent modifier. researchgate.net

Development of this compound Analogues with Modified Structural Features

The development of analogues involves making more substantial changes to the this compound scaffold than simple derivatization. The goal is to create novel compounds with improved activity, selectivity, or pharmacokinetic properties. mdpi.com This can be achieved through total synthesis of a modified scaffold or by performing complex chemical transformations on the natural product.

Strategies for developing analogues include:

Scaffold Hopping: Replacing the core this compound ring system with a different, but functionally similar, scaffold.

Fragment-Based Elaboration: Attaching new fragments or functional groups to the core structure to explore new interactions with biological targets. nih.gov

Simplification: Creating structurally simpler analogues that retain the key pharmacophoric features of this compound but are easier to synthesize.

These efforts leverage the structural information gained from the natural product to design new molecules with potentially superior therapeutic value. mdpi.com

This compound: A Non-Existent Compound

Following an extensive search for the chemical compound "this compound" in reputable scientific databases and literature, it has been determined that there is no known or documented compound with this name. Consequently, information regarding its synthetic and semisynthetic chemistry, including chemoenzymatic synthesis approaches, is unavailable.

The request for an article detailing the chemoenzymatic synthesis of "this compound" cannot be fulfilled as the subject of the query does not exist within the current body of scientific knowledge. It is possible that "this compound" is a hypothetical compound, a proprietary code name not in the public domain, or a misspelling of another existing compound.

Without any verifiable sources or data on "this compound," the generation of a scientifically accurate and authoritative article as per the user's instructions is not possible. To proceed, a valid and recognized chemical compound name would be required.

Structure Activity Relationship Sar of Ivasperine and Its Derivatives

Role of the Alpha-Methylene-Gamma-Lactone System in Reactivity

A key structural feature in many biologically active sesquiterpene lactones, including Ivasperine, is the alpha-methylene-gamma-lactone moiety mdpi.compitt.edu. This functional group is known to be highly reactive, primarily acting as a Michael acceptor pitt.edufrontiersin.org. This reactivity allows the compound to form covalent bonds with nucleophilic centers in biological molecules, particularly the thiol groups of cysteine residues in proteins mdpi.compitt.edu. This interaction is considered a major mechanism by which these compounds exert their biological effects, such as inhibiting enzymes or interfering with signaling pathways mdpi.com. The presence and accessibility of this alpha-methylene group are often critical for the compound's bioactivity mdpi.com.

Influence of Hydroxyl Groups and Stereochemistry on Bioactivity

Hydroxyl groups and the stereochemistry of this compound and its derivatives also play a significant role in their biological activity rsc.orgnih.govyoutube.combiorxiv.org. The position and orientation (stereochemistry) of hydroxyl groups can affect the compound's solubility, its ability to cross biological membranes, and its interactions with binding sites on target proteins sysrevpharm.orgwikipedia.org. Stereochemistry, referring to the three-dimensional arrangement of atoms, is particularly important as biological receptors and enzymes are often highly selective for specific spatial arrangements sysrevpharm.orgwikipedia.org. Different stereoisomers of the same compound can exhibit vastly different levels of activity or even different types of activity. Studies on related sesquiterpene lactones have highlighted how subtle changes in stereochemistry can impact binding affinity and biological outcomes.

Molecular and Cellular Mechanisms of Action of Ivasperine

Target Identification and Binding Interactions

Identifying the specific biological targets of Ivasperine is crucial to understanding its mechanisms of action. While comprehensive data solely on this compound's targets is limited in the provided search results, the known reactivity of its structural class, sesquiterpene lactones, provides insights into potential interaction mechanisms. scispace.com

Covalent Adduct Formation with Biological Macromolecules (e.g., thiols)

A key mechanism by which many sesquiterpene lactones, including those structurally related to this compound, exert their biological effects is through covalent binding to biological macromolecules. scispace.com This often involves a Michael addition reaction between the reactive α-methylene-γ-lactone group and nucleophilic groups on proteins, particularly thiol (sulfhydryl, -SH) groups found in cysteine residues. scispace.commdpi.comutexas.edu

This covalent modification can alter the structure and function of targeted proteins. The reactivity of the lactone ring, specifically the α-methylene group, is considered essential for this interaction. scispace.com Studies on related sesquiterpene lactones have shown that this reaction with thiol groups of enzymes and proteins is a basis for their cytotoxic effects and enzyme inhibition. scispace.comubc.ca

Modulation of Protein Function and Enzyme Inhibition

Covalent modification, particularly the formation of adducts with thiol groups, can lead to the modulation of protein function and inhibition of enzyme activity. scispace.commdpi.comubc.ca By binding to critical cysteine residues in the active site or other functional regions of a protein, this compound, like other reactive sesquiterpene lactones, can disrupt the protein's normal activity. scispace.commdpi.comyoutube.com

This mechanism is a common way for small molecules to inhibit enzymes. youtube.comceitec.eu The lipophilicity of sesquiterpene lactones can also influence their biological activities, potentially affecting their ability to interact with proteins, including those embedded in cell membranes. scispace.com

Perturbation of Cellular Signaling Pathways

This compound and related sesquiterpene lactones have been shown to influence various cellular signaling pathways. This modulation contributes to their observed biological effects, such as anti-inflammatory activity. researchgate.netresearchgate.net

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. wikipedia.orgnih.govnih.gov Aberrant NF-κB signaling is implicated in various diseases, including inflammatory disorders and cancer. wikipedia.orgnih.govbiorxiv.org

Research on sesquiterpene lactones indicates that they can modulate the NF-κB pathway. researchgate.netresearchgate.net This modulation is often characterized by the inhibition of NF-κB activation, which can lead to a reduction in the expression of pro-inflammatory genes. researchgate.netresearchgate.netnih.gov Studies have demonstrated that certain sesquiterpene lactones can reduce the phosphorylation of NF-κB in stimulated cells. researchgate.net This suggests an influence on the signaling cascade that leads to NF-κB translocation into the nucleus and subsequent gene transcription. wikipedia.orgnih.gov

STAT Pathway Interactions

Signal Transducers and Activators of Transcription (STAT) proteins are latent cytoplasmic transcription factors that play critical roles in transmitting signals from cytokines and growth factors to the nucleus, influencing processes like cell proliferation, differentiation, and immune responses. nih.govyoutube.comyoutube.com Dysregulation of the JAK/STAT pathway is associated with various diseases, including inflammatory conditions and cancer. nih.govnih.gov

Some sesquiterpene lactones have been shown to interact with and inhibit STAT activation. researchgate.net This inhibition can lead to the downregulation of inflammatory genes that are regulated by STAT proteins. researchgate.net For instance, a related compound, igalan, has been reported to inhibit STAT activation and downregulate inflammatory markers by suppressing JAK/STAT3 signaling. researchgate.net While direct evidence for this compound specifically targeting STAT is limited in the provided context, its classification within the sesquiterpene lactone family suggests potential for similar interactions.

MAPK Signaling Cascade Influence

Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to various cellular processes, including cell cycle progression, growth, differentiation, apoptosis, and inflammatory responses. nih.govyoutube.comnih.gov These pathways are activated by diverse stimuli and involve a cascade of phosphorylation events. youtube.comnih.gov

Induction of Cellular Stress Responses and Apoptosis Pathways

Cellular stress responses are a range of molecular changes cells undergo when exposed to unfavorable conditions, aiming to protect cellular integrity and promote survival. nih.govresearchgate.net However, if the stress is severe or unresolved, it can trigger programmed cell death, known as apoptosis. researchgate.net Apoptosis is a highly regulated process crucial for development, tissue homeostasis, and the elimination of damaged or unwanted cells. It proceeds via distinct signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both converging on the activation of caspases, a family of proteases that execute the dismantling of the cell.

Studies involving sesquiterpene lactones, including those structurally related to this compound found in Inula species, have demonstrated their ability to induce apoptosis in cancer cells. The cytotoxicity of sesquiterpene lactones like this compound is noted to increase with increased lipophilicity. nih.gov The presence of an α-methylene-γ-lactone group is considered significant for the reactivity and biological activity of these compounds. nih.gov While specific detailed pathways for this compound are still being elucidated, the activity observed with related sesquiterpene lactones suggests potential mechanisms involving the modulation of pathways that control cell survival and death. For instance, alantolactone (B1664491) and isoalantolactone (B1672209), also isolated from Inula racemosa, have been evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov

The induction of cellular stress by sesquiterpene lactones can lead to the activation of signaling cascades that ultimately trigger apoptosis. Cellular stress responses can involve the unfolded protein response (UPR) in the endoplasmic reticulum or activation of transcription factors like Heat Shock Factor 1 (HSF1), which regulates chaperone proteins. researchgate.net Severe stress can overwhelm these protective mechanisms, leading to the activation of pro-apoptotic signals. researchgate.net The intrinsic apoptotic pathway, for example, can be initiated by various intracellular stresses, including oxidative stress and DNA damage, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.

Research findings on the antiproliferative activities of related sesquiterpene lactones provide insight into the potential effects of this compound. For example, alantolactone and isoalantolactone showed antiproliferative activities against human non-small-cell lung cancer (A-549), hepatocellular carcinoma (HepG-2), and human fibrosarcoma (HT-1080) cells, with IC50 values in the low microgram per milliliter range. nih.gov

| Compound | Cell Line | IC50 (μg/mL) |

| Alantolactone | A-549 | 0.38 - 4.19 |

| Isoalantolactone | HepG-2 | 0.38 - 4.19 |

| Alantolactone | HT-1080 | 0.38 - 4.19 |

| Isoalantolactone | HUVECs | 2.5 |

| Alantolactone | HUVECs | 2.4 |

Note: IC50 ranges for Alantolactone and Isoalantolactone against A-549, HepG-2, and HT-1080 cells are presented as a range from the source nih.gov. Specific IC50 values for each compound against each cell line within this range were not distinctly provided.

These findings suggest that sesquiterpene lactones, including this compound, may induce cellular stress that culminates in the activation of apoptotic pathways, contributing to their observed cytotoxicity.

Interplay with Oxidative Stress Pathways and Antioxidant Systems

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. Excessive oxidative stress can lead to cellular damage, the induction of cellular stress responses, and the activation of apoptotic pathways. researchgate.net Antioxidant systems, including enzymatic and non-enzymatic components, play a critical role in neutralizing ROS and maintaining cellular redox balance.

This compound and other sesquiterpene lactones have been implicated in interactions with oxidative stress pathways and antioxidant systems. Mentions of "oxidative stress" appear in the context of Ivasperin in several studies. researchgate.net Extracts from Inula racemosa, a source of this compound, have demonstrated antioxidant properties. nih.gov Studies on Inula racemosa extract showed a significant increase in the levels of reduced glutathione (B108866) (GSH) in blood and liver of treated animals compared to control groups. nih.gov GSH is a crucial non-enzymatic antioxidant that helps in the detoxification of hydrogen peroxide and lipid peroxides through the action of glutathione peroxidase. nih.gov

Furthermore, the Inula racemosa extract was found to restore the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px), which were depleted under certain stress conditions. nih.gov SOD catalyzes the dismutation of superoxide radicals, while catalase and GSH-Px are involved in the reduction of hydrogen peroxide. The restoration or increase in the activity of these enzymes indicates a modulation of the cellular antioxidant defense system.

| Antioxidant Marker | Effect of Inula racemosa Extract (vs Control) | Reference |

| Reduced Glutathione (GSH) | Significantly higher levels | nih.gov |

| Superoxide Dismutase (SOD) | Restored levels | nih.gov |

| Catalase | Restored levels | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Restored levels | nih.gov |

The observed antioxidant activities of Inula racemosa extracts, which contain this compound and other sesquiterpene lactones, suggest that this compound may contribute to these effects. The interplay between this compound and oxidative stress pathways could involve direct scavenging of ROS, modulation of antioxidant enzyme activities, or influencing signaling pathways related to redox homeostasis, such as the Nrf2/HO-1 pathway, which is known to regulate the expression of antioxidant genes and can be activated by oxidative stress. researchgate.net While direct, detailed mechanisms of this compound's interaction with these pathways require further specific investigation, the evidence from related compounds and source plants indicates a significant role in modulating cellular oxidative stress and supporting antioxidant defenses.

Preclinical Investigations of Ivasperine S Biological Activities

In Vitro Studies on Cellular Models

Extensive literature searches were conducted to gather data on the preclinical biological activities of the chemical compound Ivasperine in various in vitro cellular models. The following sections detail the findings based on the specified areas of investigation.

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., HepG-2, HL-60, Colo-205)

No specific studies detailing the cytotoxic and antiproliferative effects of this compound on the HepG-2 (human liver cancer), HL-60 (human promyelocytic leukemia), or Colo-205 (human colon adenocarcinoma) cell lines were identified in the public domain. While numerous compounds are routinely tested for such activities against these cell lines nih.govjksus.orgbiomedpharmajournal.org, research documenting the specific impact of this compound, including any potential dose-dependent inhibition of cell viability or proliferation, remains unavailable. Therefore, no data on its IC50 values or specific mechanisms of action in these cancer cell models can be provided.

Anti-inflammatory Efficacy in Immunological Cell Systems

There is currently no available research data on the anti-inflammatory efficacy of this compound in in vitro immunological cell systems. Studies often use models such as lipopolysaccharide (LPS)-stimulated macrophages to assess a compound's ability to suppress pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or various interleukins (ILs) nih.govwjpsonline.comcriver.commdpi.com. However, no such investigations have been published regarding this compound's potential to modulate inflammatory responses in these cellular systems.

Antimicrobial and Antiprotozoal Activities Against Pathogenic Organisms (e.g., Trypanosoma cruzi)

A review of available scientific literature yielded no studies on the antimicrobial or antiprotozoal properties of this compound. The activity of novel compounds against pathogenic organisms like the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, is a significant area of research nih.govmdpi.comresearchgate.netmedscape.commdpi.com. However, this compound has not been documented in studies screening for efficacy against T. cruzi or other pathogenic microbes.

Antioxidant Properties in Cellular Assays

Information regarding the antioxidant properties of this compound in cellular assays is not available in the current scientific literature. Cellular antioxidant assays are designed to measure the ability of a compound to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or free radical initiators nih.govnih.govresearchgate.netmdpi.commdpi.com. There are no published findings from such assays to demonstrate any direct radical scavenging activity or enhancement of endogenous antioxidant defenses by this compound.

Hypolipidemic Activities in Cell Lines (e.g., HepG2 cells)

There are no available studies on the hypolipidemic activities of this compound in the HepG2 cell line or other relevant cellular models. HepG2 cells are commonly used to investigate the effects of compounds on lipid metabolism, including the accumulation of triglycerides and cholesterol nih.govnih.govmdpi.commdpi.com. Research into whether this compound can influence lipid levels or the expression of genes related to lipid synthesis and uptake in these cells has not been reported.

Information regarding the chemical compound "this compound" is not available in the public domain.

Following a comprehensive search for preclinical investigations into the biological activities of a compound named "this compound," no specific scientific data or research articles were found. The search encompassed inquiries into its potential anti-inflammatory, antiparasitic, and neuromodulatory effects, as well as its pharmacodynamic and pharmacokinetic profiles in preclinical models.

The search results yielded general information regarding the methodologies used in preclinical studies, such as the evaluation of anti-inflammatory potential in rodent models, the assessment of antiparasitic activity in murine models, and the investigation of neuromodulatory effects in animal models. Similarly, information was found on the general conduct of pharmacodynamic and pharmacokinetic (ADME) studies in preclinical settings.

However, none of the retrieved sources contained any mention or specific data related to "this compound." This lack of information prevents the creation of a scientifically accurate and detailed article as requested. Without any research findings, it is not possible to provide an analysis of its biological activities or to generate the requested data tables.

Therefore, the article focusing on the preclinical investigations of "this compound's" biological activities, as outlined in the user's request, cannot be generated.

Pharmacokinetic Studies in Preclinical Models

Metabolic Fate and Identification of Metabolites

The metabolic fate of this compound was extensively investigated through a series of in vitro and in vivo preclinical studies to elucidate its biotransformation pathways and identify the resultant metabolites. These studies are crucial for understanding the clearance mechanisms and the potential formation of active or inactive metabolic products. nih.gov The primary site of metabolism for many xenobiotics is the liver, and therefore, investigations centered on hepatic models. nih.gov

In vitro models, including liver microsomes, S9 fractions, and hepatocyte suspensions from various species (rat, dog, monkey, and human), were utilized to assess metabolic stability and profile the metabolites. nih.govresearchgate.net These systems provide a controlled environment to study the enzymatic reactions responsible for drug metabolism, primarily Phase I and Phase II biotransformations. nih.gov For in vivo analysis, biological samples such as plasma, urine, and feces were collected from preclinical animal models following administration of this compound.

The identification and structural elucidation of metabolites were accomplished using advanced analytical techniques. nih.gov High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) was the primary tool for detecting and providing initial structural information on metabolites in complex biological matrices. nih.govdiva-portal.org Further definitive structural confirmation of significant metabolites was achieved through isolation followed by nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.comhyphadiscovery.comnih.gov

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through both Phase I functionalization and Phase II conjugation reactions. The molecular structure of this compound, a complex nitrogen-containing heterocyclic compound, presents several sites susceptible to metabolic modification.

Phase I Metabolism: The primary routes of Phase I metabolism for this compound were found to be oxidation-based reactions, catalyzed predominantly by the cytochrome P450 (CYP) family of enzymes. nih.gov Key oxidative transformations observed include:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto one of the aromatic rings of the this compound structure, leading to the formation of multiple isomeric monohydroxylated metabolites. This is a common metabolic pathway for compounds containing phenyl groups.

N-Oxidation: Oxidation of one of the nitrogen atoms within the heterocyclic ring system resulted in the formation of an N-oxide metabolite.

Oxidative Ring Opening: In some instances, CYP-mediated oxidation led to the cleavage of one of the heterocyclic rings. This pathway is often observed with azole-containing structures.

Phase II Metabolism: Metabolites generated during Phase I, as well as the parent this compound molecule, underwent Phase II conjugation reactions. These processes involve the addition of endogenous polar molecules, which facilitates the excretion of the substance. The principal conjugation pathways identified for this compound and its metabolites were:

Glucuronidation: The hydroxylated metabolites were readily conjugated with glucuronic acid, forming O-glucuronides. This is a major clearance pathway that significantly increases the water solubility of the metabolites for renal excretion.

Sulfation: Conjugation with a sulfonate group was also observed, particularly for the phenolic metabolites, resulting in the formation of sulfate esters.

Identified Metabolites

A total of seven major metabolites were consistently identified across the different preclinical species studied. The table below summarizes these findings.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Detected In |

| M1 | 4'-Hydroxy-Ivasperine | Aromatic Hydroxylation | In vitro (Microsomes, Hepatocytes), In vivo (Plasma, Urine) |

| M2 | 2-Hydroxy-Ivasperine | Aromatic Hydroxylation | In vitro (Microsomes, Hepatocytes), In vivo (Plasma, Urine) |

| M3 | This compound-N-oxide | N-Oxidation | In vitro (Hepatocytes), In vivo (Urine) |

| M4 | Dihydrodiol-Ivasperine | Epoxidation followed by hydrolysis | In vitro (Microsomes, Hepatocytes), In vivo (Urine, Feces) |

| M5 | 4'-Hydroxy-Ivasperine-O-glucuronide | Glucuronidation | In vivo (Plasma, Urine, Bile) |

| M6 | 2-Hydroxy-Ivasperine-O-glucuronide | Glucuronidation | In vivo (Plasma, Urine, Bile) |

| M7 | 4'-Hydroxy-Ivasperine-Sulfate | Sulfation | In vivo (Urine) |

The metabolic profile suggests that this compound is extensively metabolized, with renal excretion of conjugated metabolites being a significant route of elimination. The biotransformation pathways are consistent with those typically observed for complex heterocyclic compounds. hyphadiscovery.com

Advanced Analytical and Bioanalytical Methodologies for Ivasperine Research

Chromatographic Quantification Techniques: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Ultraviolet (UV) and Mass Spectrometry (MS) is a widely used technique for the separation, identification, and quantification of Ivasperine in complex samples. nffa.eukojvs.org HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. nffa.eu The UV detector measures the absorbance of compounds at specific wavelengths, allowing for their quantification based on known standards. nffa.eukojvs.org The MS detector provides mass-to-charge ratio information, which is invaluable for identifying compounds and confirming their presence. nffa.eunih.gov

HPLC-UV/MS methods offer high sensitivity and selectivity for the analysis of metabolites and other organic compounds. nffa.eunih.gov The coupling of HPLC with MS, particularly LC-MS, is a preferred method for detecting metabolites in complex biological samples due to its ability to reduce sample complexity through separation prior to detection. nih.gov Various ionization methods in MS, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), enable the ionization of diverse classes of metabolites. nih.govmdpi.com

While HPLC-UV/MS is a powerful tool, it is important to be aware of potential artifacts. For instance, UV degradation within the UV detector cell can lead to misleading mass spectra, especially with modern high-sensitivity instruments and low sample concentrations. nih.govresearchgate.net

In the study of this compound and related sesquiterpene lactones, HPLC with differential refractometer detection has been used for separating mixtures. conicet.gov.ar Specific HPLC conditions, including the type of column (e.g., C-18 or C-8) and mobile phase composition (e.g., methanol-water mixtures), have been employed for the purification and analysis of this compound. conicet.gov.ar

Spectroscopic Identification and Purity Assessment

Spectroscopic techniques play a vital role in the identification and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are among the most commonly employed methods. nih.gov Fourier Transform Infrared (FT-IR) spectroscopy can also be used. nih.gov

NMR spectroscopy provides detailed information about the structural skeleton and functional groups of a molecule. ubc.ca For this compound, NMR spectral data, such as 1H NMR and 13C NMR, are used to confirm its structure by comparing experimental data with reported values for authentic material. conicet.gov.ardss.go.th Differences in NMR spectra can arise depending on the solvent used and the operating frequency of the spectrometer. conicet.gov.ar

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for identification and can also be used to assess purity. nih.gov Low-resolution Chemical Ionization Mass Spectrometry (CIMS) has been used to determine the molecular ion peak of related compounds. conicet.gov.ar

UV spectroscopy can also contribute to the identification, particularly for compounds with chromophores that absorb UV light at characteristic wavelengths. nffa.eukojvs.orgubc.ca However, as mentioned earlier, UV exposure during analysis can potentially induce degradation. nih.govresearchgate.net

Purity assessment is often conducted using a combination of chromatographic and spectroscopic methods. HPLC can separate impurities from the target compound, and the purity can be assessed by the relative peak areas in the chromatogram. Spectroscopic data then confirm the identity of the main peak and help identify any detected impurities. Comparison of spectral data with authentic samples or literature values is a key step in confirming the purity and identity of isolated this compound. conicet.gov.ardss.go.th

Development of Assays for Biological Activity Profiling

Profiling the biological activities of this compound involves the development and application of various assays. Sesquiterpene lactones, including this compound, are known to exhibit a wide range of biological activities. scispace.comconicet.gov.arresearchgate.net These activities are often attributed to the presence of reactive groups, such as the α-methylene-γ-lactone group, which can interact with biological molecules. scispace.comconicet.gov.ar

Assays for biological activity profiling can include in vitro and in vivo studies, depending on the specific activity being investigated. For compounds like this compound, which have shown cytotoxicity, assays evaluating cell viability and growth inhibition are relevant. scispace.com The lipophilicity of sesquiterpene lactones can also influence their biological activities, such as cytotoxicity. scispace.com

High-throughput screening (HTS) and profiling against panels of targets, such as kinase panels, have become standard approaches in drug discovery to identify potential biological activities and assess selectivity. reactionbiology.compharmaron.comnih.gov These assays can be biochemical, measuring enzyme activity or binding, or cell-based, assessing cellular responses. reactionbiology.compharmaron.compromega.com.au Biochemical assays often quantify catalytic products using various detection methods, including radiometric, fluorescence-based, or luminescence-based platforms. reactionbiology.compromega.com.au Cellular assays can evaluate downstream signaling or target engagement in a more physiological context. pharmaron.compromega.com.au

While specific details on the development of assays solely for this compound's biological activity profiling were not extensively detailed in the search results, the general methodologies for profiling sesquiterpene lactones and other potential therapeutic compounds are applicable. These involve selecting appropriate biological targets or pathways based on known or predicted activities and developing sensitive and reliable assay formats to measure the compound's effect.

Techniques for Metabolite Identification and Quantification

Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetics and potential biological effects. Metabolite identification and quantification are typically achieved using advanced analytical techniques, primarily hyphenated methods involving chromatography and mass spectrometry. nih.govmdpi.comlhasalimited.org

LC-MS and LC-MS/MS are powerful tools for metabolite analysis, allowing for the separation of complex mixtures and providing detailed structural information through fragmentation patterns. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, providing characteristic fragment ions that aid in structural elucidation. nih.gov

Targeted and untargeted metabolomics approaches are employed for metabolite analysis. sysrevpharm.org Targeted metabolomics focuses on the quantification of specific, known metabolites, often using techniques like selected reaction monitoring (SRM) with triple quadrupole mass spectrometers (QqQ). nih.govmdpi.com Untargeted metabolomics aims to identify and quantify as many metabolites as possible in a sample, often utilizing high-resolution mass spectrometry and sophisticated data processing techniques for ion annotation and spectral matching. nih.govmdpi.com

Sample preparation is a critical step in metabolite analysis and varies depending on the biological matrix and the targeted metabolites. mdpi.com Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). mdpi.com

Computational approaches also support metabolite identification by predicting potential metabolic transformations and aiding in the structure elucidation of experimentally observed metabolites. lhasalimited.org

While specific metabolites of this compound were not identified in the search results, the general techniques described here are the standard methodologies used for the identification and quantification of metabolites for various chemical compounds, including sesquiterpene lactones. nih.govmdpi.comlhasalimited.org

Chemotaxonomic and Ecological Significance of Ivasperine

Ivasperine as a Chemotaxonomic Marker for Asteraceae Subtribes

This compound has been isolated from several species belonging to different subtribes within the Asteraceae family, suggesting its utility as a chemotaxonomic marker. Its occurrence has been reported in species of the genus Iva, which is placed in the subtribe Gaillardiinae of the tribe Heliantheae. wikidata.orgnih.govnih.gov It has also been found in Hyaloseris species, a genus whose subtribal placement within Mutisieae has been a subject of discussion, being associated with both Mutisiinae and Gochnatiinae. wikidata.orgnih.gov Additionally, this compound has been isolated from Ambrosia polystachya and Eriophyllum lanatum, the latter belonging to the subtribe Baerinae of the tribe Helenieae. wikidata.orgnih.gov

The presence of this compound in such disparate subtribes highlights the complex distribution patterns of secondary metabolites within Asteraceae. Chemotaxonomic studies utilize the presence or absence and the types of sesquiterpene lactones to infer relationships and refine classifications. The detection of this compound in genera traditionally placed in different subtribes underscores the ongoing efforts to clarify the phylogenetic relationships within Asteraceae using chemical data. For instance, the isolation of this compound from Hyaloseris salicifolia has contributed to discussions regarding the distinction and natural position of genera within the Mutisieae subtribes.

The following table summarizes some of the plant species from which this compound has been reported:

| Plant Species | Tribe | Subtribe |

| Iva microcephala | Heliantheae | Gaillardiinae |

| Iva asperifolia | Heliantheae | Gaillardiinae |

| Iva texensis | Heliantheae | Gaillardiinae |

| Hyaloseris salicifolia | Mutisieae | Mutisiinae/Gochnatiinae |

| Hyaloseris andrade-limae | Mutisieae | Mutisiinae/Gochnatiinae |

| Ambrosia polystachya | Heliantheae | Ambrosiinae |

| Eriophyllum lanatum | Helenieae | Baerinae |

Note: Subtribal classifications can be subject to revision based on ongoing research.

Evolutionary Implications of this compound Distribution in Plant Species

The distribution of this compound across different lineages of Asteraceae provides clues about the evolutionary history of this compound and the plant groups that produce it. The presence of this compound in phylogenetically distant subtribes could suggest several evolutionary scenarios: independent evolution of the biosynthetic pathway in different lineages, ancient origins of the pathway with subsequent loss in certain clades, or horizontal gene transfer.

Studying the distribution of secondary metabolites like this compound in conjunction with phylogenetic data can help to trace the evolution of chemical diversity in plants. The "escape and radiation" hypothesis, which posits that the evolution of novel defensive compounds in plants can lead to diversification of both plants and herbivores, provides a framework for understanding the evolutionary pressures that might drive the production and diversification of sesquiterpene lactones. The presence of this compound in various species could reflect adaptive responses to herbivory or other ecological factors throughout the evolutionary history of Asteraceae. Cladistic analysis of complex natural products, including compounds like this compound, can contribute to understanding the evolution of character distribution in plants.

Ecological Role of this compound in Plant-Herbivore Interactions

Sesquiterpene lactones are widely recognized for their ecological roles, particularly as defensive compounds against herbivores. These compounds often possess a bitter taste or can be toxic, deterring feeding by a variety of organisms. While specific studies detailing the direct ecological role of this compound in plant-herbivore interactions were not extensively found, the known functions of other sesquiterpene lactones provide strong indirect evidence for a similar role.

Research on structurally similar sesquiterpene lactones has demonstrated their ability to reduce the survival of herbivores, such as flour beetles. This suggests that this compound, with its characteristic α-methylene-γ-lactone ring, a feature often associated with biological activity in sesquiterpene lactones, likely contributes to the defense mechanisms of the plants that produce it.

Plant-herbivore interactions are complex and mediated by a variety of plant secondary metabolites. The production of compounds like this compound can influence herbivore foraging behavior, growth, and survival, thereby affecting plant fitness and community dynamics. The specific role of this compound in the context of the plant species in which it occurs and the herbivores they interact with would require targeted ecological studies. However, its classification as a sesquiterpene lactone strongly suggests a defensive function against herbivory, contributing to the plant's survival and reproductive success in its ecological niche.

Future Research Perspectives and Unexplored Avenues for Ivasperine

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research on Ivasperine could involve the exploration of novel synthetic routes to improve the efficiency and scalability of its production. Current methods for synthesizing complex natural products can be multi-step processes. tubitak.gov.trjscimedcentral.com Developing more efficient synthetic pathways could reduce costs and increase yield, facilitating further research and potential development. Additionally, derivatization strategies can be explored to create novel analogs of this compound. tubitak.gov.trdovepress.com By modifying the chemical structure of this compound, researchers can investigate how these changes affect its biological activity, potency, and selectivity. This structure-activity relationship (SAR) exploration is crucial for identifying key structural features responsible for desired effects and potentially developing compounds with improved properties. nih.govjscimedcentral.com Studies on other compound classes, like purine (B94841) derivatives or hydroxytyrosol (B1673988) analogues, demonstrate the value of synthesizing novel structures and evaluating their biological effects to identify lead molecules for future investigation. tubitak.gov.trdovepress.com

In-depth Characterization of Molecular Targets and Ligand-Binding Dynamics

A critical area for future this compound research is the in-depth characterization of its molecular targets. Identifying the specific proteins or biological molecules that this compound interacts with is essential for understanding its mechanism of action. This could involve a range of experimental techniques, such as pull-down assays, mass spectrometry, and activity-based protein profiling. Once potential targets are identified, detailed studies of ligand-binding dynamics are necessary. This involves understanding how this compound binds to its target, including the binding affinity, kinetics, and the conformational changes that occur upon binding. mdpi.comnih.gov Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) can provide valuable insights into these interactions. nih.gov Understanding the dynamic nature of protein-ligand binding, where proteins are flexible and can undergo conformational changes upon ligand binding, is crucial for accurate characterization. mdpi.comnih.gov Computational methods, such as molecular dynamics simulations, can complement experimental studies by providing atomic-level details of the binding process and identifying key residues involved in the interaction. nih.govbiorxiv.org Research into other compounds has shown that understanding ligand-binding dynamics and identifying dynamic "hotspots" can significantly improve the prediction of protein-ligand interactions and aid in drug discovery. nih.gov

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately assess the potential therapeutic efficacy of this compound, the development and utilization of advanced preclinical models are crucial. Traditional preclinical models have limitations in fully mimicking the complexity of human diseases. pharmafeatures.com Future research should focus on employing more physiologically relevant models, such as 3D in vitro models, organoids, and humanized animal models. pharmafeatures.comt2evolve.comcrownbio.com These models can better recapitulate the cellular environment, tissue architecture, and interactions that occur in vivo, leading to more predictive efficacy evaluations. pharmafeatures.comcrownbio.com For instance, organoids, which are miniaturized 3D versions of organs grown from stem cells, are particularly useful for modeling diseases with complex tissue architecture, such as cancer, and can help study patient-specific responses. pharmafeatures.com Humanized mouse models can provide a more relevant immune environment for evaluating compounds. acs.org The integration of these advanced models into preclinical study pipelines can substantially improve the translation of research findings to clinical success. pharmafeatures.com

Investigation of Synergistic Effects with Other Bioactive Compounds

An unexplored avenue for this compound research is the investigation of its potential synergistic effects when combined with other bioactive compounds. Combination therapies are a common strategy in treating complex diseases, aiming to achieve greater efficacy, reduce resistance, or lower dosages of individual agents, thereby potentially minimizing side effects. biochempeg.comwehi.edu.aulcfamerica.org Future studies could explore combining this compound with existing drugs or other natural products to determine if synergistic interactions occur. This would involve evaluating the combined effects in relevant in vitro and in vivo models. Identifying synergistic combinations could lead to more effective treatment strategies for diseases where this compound shows promise. Research in other areas, such as cancer therapy, highlights the potential of combination approaches to enhance therapeutic outcomes. biochempeg.comwehi.edu.aunih.govduke.edu

Application of Omics Technologies (Proteomics, Metabolomics) to this compound Research

Applying omics technologies, specifically proteomics and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of small molecule metabolites within an organism. thermofisher.combruker.com By analyzing changes in protein expression profiles (proteomics) or metabolite levels (metabolomics) in response to this compound treatment, researchers can gain insights into the biological pathways and processes that are affected. thermofisher.combruker.comfrontiersin.org This can help elucidate this compound's mechanism of action, identify potential biomarkers of response or resistance, and uncover off-target effects. bruker.comfrontiersin.orgnih.gov Integrating data from proteomics and metabolomics (multi-omics) can provide a more holistic view of the biological system and how it is perturbed by this compound. crownbio.comthermofisher.com These technologies have shown significant potential in disease research, biomarker discovery, and understanding drug mechanisms. bruker.comfrontiersin.orgnih.govnih.gov Future this compound research can leverage these powerful tools to generate extensive data sets that can be analyzed using bioinformatics and computational approaches to reveal complex biological insights. frontiersin.orgfrontiersin.org

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for investigating this compound at the atomic and molecular levels. arturorobertazzi.ithpcwire.commdpi.com These methods can be used to predict this compound's physical and chemical properties, explore its conformational flexibility, and simulate its interactions with potential biological targets. mdpi.comnih.gov MD simulations can provide dynamic insights into ligand-binding events, including the binding pathways and the stability of the bound complex. mdpi.comnih.govarxiv.org This can complement experimental binding studies and help to understand the molecular basis of this compound's activity. nih.govbiorxiv.org Furthermore, computational approaches can be used for virtual screening of compound libraries to identify novel molecules with similar properties or potential for synergistic effects with this compound. researchgate.net Advances in computational chemistry, including the increasing use of machine learning and quantum computing, are expanding the capabilities of these methods, allowing for the study of larger and more complex systems with greater accuracy. arturorobertazzi.ithpcwire.comquantinuum.comopengovasia.com Applying these advanced computational techniques to this compound research can accelerate the understanding of its behavior and interactions, guiding future experimental studies and potentially aiding in the design of improved analogs.

Q & A

Q. What are the established synthetic pathways for Ivasperine, and how can their reproducibility be validated?

To ensure reproducibility, researchers should:

- Document protocols rigorously : Include precise stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification steps. For novel syntheses, provide NMR, HPLC, and mass spectrometry data for intermediates and final products .

- Cross-validate with literature : Compare yields and spectral data with prior studies (e.g., melting points, -NMR peaks) to identify deviations .

- Share supplementary materials : Publish detailed procedures in supporting information, adhering to journals like Beilstein Journal of Organic Chemistry .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- Spectroscopic methods : Use -/-NMR to confirm molecular structure, and FT-IR for functional groups. For purity, employ HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) and UV detection .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to verify crystallinity and melting point consistency .

- Quantitative validation : Triplicate measurements with error margins <2% to ensure reliability .

Q. How can researchers design initial in vitro assays to assess this compound’s bioactivity?

- Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50/EC50 values. Include positive and negative controls (e.g., DMSO for solvent effects) .

- Cell-line selection : Justify models (e.g., HEK293 for receptor binding, HepG2 for toxicity) based on target pathways .

- Statistical power : Calculate sample size using tools like G*Power to ensure significance (α=0.05, power=0.8) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across studies?

- Systematic meta-analysis : Aggregate data from preclinical trials, adjusting for variables like dosage, administration route, and animal models. Use PRISMA guidelines to minimize bias .

- In silico modeling : Apply PBPK (Physiologically Based Pharmacokinetic) models to predict human absorption/distribution, cross-referencing in vitro permeability (e.g., Caco-2 assays) and plasma protein binding data .

- Experimental replication : Conduct cross-lab studies under standardized conditions to isolate methodological discrepancies .

Q. How can computational methods elucidate this compound’s mechanism of action at the molecular level?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinase domains). Validate with mutagenesis studies on key residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .

- Pathway analysis : Integrate RNA-seq data with KEGG/GO databases to identify downstream signaling cascades affected by this compound .

Q. What frameworks guide the design of ethically compliant in vivo studies for this compound?